Bornyl chloride, (+)-
Overview
Description
Bornyl chloride, (+)-, also known as 2-bornyl chloride, is a bicyclic organic compound derived from borneol. It is a significant intermediate in organic synthesis, particularly in the production of camphor and other terpenoids. This compound is characterized by its unique structure, which includes a chlorine atom attached to a bicyclo[2.2.1]heptane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bornyl chloride, (+)-, is typically synthesized through the reaction of borneol with hydrogen chloride. This process involves the electrophilic addition of hydrogen chloride to borneol, resulting in the formation of bornyl chloride. The reaction is often catalyzed by Lewis acids such as ferric chloride (FeCl3) to enhance the yield and efficiency .
Industrial Production Methods: In industrial settings, bornyl chloride is produced by the chlorination of α-pinene, a major component of turpentine. The reaction proceeds via the formation of a carbocation intermediate, which undergoes a Wagner-Meerwein rearrangement to yield bornyl chloride .
Chemical Reactions Analysis
Types of Reactions: Bornyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Bornyl chloride can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, bornyl chloride can undergo β-elimination to form bornene.
Common Reagents and Conditions:
Lewis Acids: Catalysts like ferric chloride (FeCl3) are commonly used in the synthesis of bornyl chloride.
Bases: Sodium alkoxides are used in elimination reactions to produce bornene.
Major Products:
Bornene: Formed through the elimination of hydrogen chloride from bornyl chloride.
Camphor: Bornyl chloride can be further oxidized to produce camphor.
Scientific Research Applications
Bornyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various terpenoids and other organic compounds.
Biology: Bornyl chloride is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in traditional medicine.
Mechanism of Action
The mechanism of action of bornyl chloride involves the formation of a carbocation intermediate during its synthesis and subsequent reactions. This intermediate can undergo various rearrangements, such as the Wagner-Meerwein rearrangement, to form more stable products. The molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Borneol: The precursor to bornyl chloride, borneol is an alcohol with similar structural features.
Isoborneol: An isomer of borneol, differing in the position of the hydroxyl group.
Camphor: An oxidation product of bornyl chloride, widely used in medicinal and industrial applications.
Uniqueness: Bornyl chloride is unique due to its ability to undergo the Wagner-Meerwein rearrangement, which is not commonly observed in many other organic compounds. This property makes it a valuable intermediate in the synthesis of complex terpenoids and other organic molecules .
Properties
IUPAC Name |
(1R,2S,4R)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZAOMJCZBZKPV-WEDXCCLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861948 | |
Record name | 2-endo-Bornyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
464-41-5, 30462-53-4 | |
Record name | Bornyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=464-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bornyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bornyl chloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030462534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-endo-Bornyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endo-2-chlorobornane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BORNYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXL3Y7EPZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | BORNYL CHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3GJ0TB404 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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